4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile
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Overview
Description
4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile is a chemical compound with the molecular formula C11H9ClN2O It is known for its unique structure, which includes a chloro group, a nitrile group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile typically involves the reaction of 4-chloro-3-oxobutanenitrile with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-oxo-2-[(methylamino)methylidene]butanenitrile
- 4-Chloro-3-oxo-2-[(ethylamino)methylidene]butanenitrile
- 4-Chloro-3-oxo-2-[(propylamino)methylidene]butanenitrile
Uniqueness
4-Chloro-3-oxo-2-[(phenylamino)methylidene]butanenitrile is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties. The phenyl ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-(anilinomethylidene)-4-chloro-3-oxobutanenitrile |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)9(7-13)8-14-10-4-2-1-3-5-10/h1-5,8,14H,6H2 |
InChI Key |
XZWOZDHDRPGNNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C(=O)CCl |
Origin of Product |
United States |
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